1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol
Overview
Description
1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with pyridine and methylpyrimidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methylpyrimidine-2-amine with 4-pyridin-3-ylpiperidin-4-one under acidic conditions. This reaction is followed by reduction and cyclization steps to form the desired piperidine ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the pyridine ring to piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxides of pyridine and pyrimidine.
Reduction: Reduced forms of pyridine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: Known for their biological activities and synthetic versatility.
3-Bromoimidazo[1,2-a]pyridines: Used in medicinal chemistry for their pharmacological properties.
2-(4-Methylpyrimidin-2-yl)propan-2-amine: Another pyrimidine derivative with potential therapeutic applications.
Uniqueness: 1-(4-Methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for drug development and material science .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-4-pyridin-3-ylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-4-8-17-14(18-12)19-9-5-15(20,6-10-19)13-3-2-7-16-11-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCJYVLWMUQSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)(C3=CN=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.